molecular formula C19H23N3O4 B11236133 N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11236133
M. Wt: 357.4 g/mol
InChI Key: QLPSBDBRPSAUIT-UHFFFAOYSA-N
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Description

N-[2-(2-METHOXYPHENOXY)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a hexahydrocinnolinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-METHOXYPHENOXY)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-(2-methoxyphenoxy)ethylamine with a suitable acylating agent to form the intermediate, which is then reacted with a hexahydrocinnolinone derivative under controlled conditions . The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like piperidine or pyrrolidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-METHOXYPHENOXY)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction can produce a fully saturated amide .

Scientific Research Applications

N-[2-(2-METHOXYPHENOXY)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-METHOXYPHENOXY)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-METHOXYPHENOXY)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C19H23N3O4/c1-25-16-8-4-5-9-17(16)26-11-10-20-18(23)13-22-19(24)12-14-6-2-3-7-15(14)21-22/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,20,23)

InChI Key

QLPSBDBRPSAUIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)CN2C(=O)C=C3CCCCC3=N2

Origin of Product

United States

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